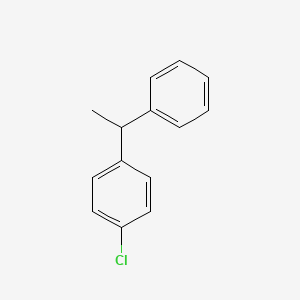

Benzene, 1-chloro-4-(1-phenylethyl)-

Description

Contextualization within Halogenated Aromatic Hydrocarbons Research

Halogenated aromatic hydrocarbons are a broad class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms. nist.gov These compounds are significant in organic chemistry for several reasons. The carbon-halogen bond introduces polarity and a reactive site for various nucleophilic substitution and coupling reactions. Furthermore, the halogen's electronic influence on the aromatic ring affects its reactivity in further substitution reactions. nist.gov

Research in this area often focuses on:

Synthesis and Functionalization: Developing new methods for the selective introduction of halogens onto aromatic rings and subsequent transformations into other functional groups. sigmaaldrich.com

Material Science: Using halogenated aromatics as monomers or building blocks for polymers and other advanced materials. For instance, the presence of chlorine can enhance flame retardancy or modify the electronic properties of a material. marquette.edu

Environmental and Toxicological Studies: Many halogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and dioxins, are persistent organic pollutants. howeipharm.com Research is ongoing to understand their environmental fate and to develop methods for their remediation. researchgate.net

Benzene, 1-chloro-4-(1-phenylethyl)- serves as an example of a monochlorinated aromatic hydrocarbon. The chlorine atom deactivates the phenyl ring towards further electrophilic substitution but directs incoming electrophiles to the ortho and para positions. youtube.com

Significance of the (1-Phenylethyl) Moiety in Chemical Structures

The (1-Phenylethyl) group is a crucial structural motif in organic chemistry, primarily due to its chirality. The carbon atom attached to the phenyl ring and the methyl group is a stereocenter, meaning the group can exist in two non-superimposable mirror-image forms (enantiomers).

This chirality is extensively exploited in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The related compound, (R)- or (S)-1-phenylethylamine, is a widely used chiral auxiliary . vedantu.comchemicalbook.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur stereoselectively, after which it is removed. researchgate.net The principles governing the use of 1-phenylethylamine (B125046) as a chiral auxiliary can be extended to the (1-phenylethyl) moiety in general. Its bulky phenyl group can effectively shield one face of a nearby reactive center, forcing an incoming reagent to attack from the less hindered side, thus leading to the preferential formation of one diastereomer. youtube.comdoubtnut.com

Overview of Research Paradigms and Methodologies Applied to Structurally Related Compounds

The study of chiral halogenated aromatic compounds like Benzene, 1-chloro-4-(1-phenylethyl)- employs a range of modern analytical techniques to determine structure, purity, and stereochemistry.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the connectivity of atoms. For a related compound, 1-(4-tolyl)-1-phenylethane, the proton NMR shows a characteristic doublet for the methyl protons and a quartet for the methine proton of the ethyl bridge. wiley-vch.de Similar patterns would be expected for Benzene, 1-chloro-4-(1-phenylethyl)-.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which helps in structural elucidation. For the related (1-Chloroethyl)benzene (B1265384), the mass spectrum shows a prominent peak for the loss of the chlorine atom and another for the tropylium (B1234903) ion, characteristic of benzyl-type compounds. nist.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum of a related compound, 1-chloro-4-(phenylethynyl)benzene (B1582928), shows characteristic peaks for C-H bonds on the aromatic rings and the C-Cl bond. rsc.org

Chiral Analysis and Separation: Since Benzene, 1-chloro-4-(1-phenylethyl)- is chiral, separating and analyzing its enantiomers is a key aspect of its chemistry.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. marquette.edu

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a capillary column coated with a chiral stationary phase to separate volatile enantiomers. nist.gov

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary. By adding a chiral selector to the buffer, enantiomers can be resolved. marquette.edu

Interactive Data Table: Analytical Methodologies for Chiral Aromatic Compounds

| Technique | Application | Information Obtained |

|---|---|---|

| Chiral HPLC | Separation of enantiomers | Enantiomeric excess (ee%), quantitative analysis of each enantiomer |

| Chiral GC | Separation of volatile enantiomers | Enantiomeric ratio, purity analysis |

| NMR Spectroscopy | Structural elucidation | Connectivity, chemical environment of protons and carbons |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular formula confirmation, structural fragments |

This table summarizes common techniques used for compounds structurally similar to Benzene, 1-chloro-4-(1-phenylethyl)-. chemicalbook.commarquette.edunist.gov

Structure

3D Structure

Properties

CAS No. |

60617-89-2 |

|---|---|

Molecular Formula |

C14H13Cl |

Molecular Weight |

216.70 g/mol |

IUPAC Name |

1-chloro-4-(1-phenylethyl)benzene |

InChI |

InChI=1S/C14H13Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,1H3 |

InChI Key |

OMWUABDOXSZJHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Chloro 4 1 Phenylethyl Benzene and Its Precursors

Advanced Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) stands as a fundamental method for the functionalization of benzene (B151609) rings and is a primary route for synthesizing the precursors of Benzene, 1-chloro-4-(1-phenylethyl)-. byjus.com This approach involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com

Mechanistic Investigations of Regioselectivity in Halogenation and Alkylation of Substituted Benzene Systems

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituent already present. In the synthesis of Benzene, 1-chloro-4-(1-phenylethyl)-, the key starting material is often chlorobenzene (B131634). The chlorine atom is an ortho-, para-directing group. libretexts.orgyoutube.com Although it deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

The alkyl group (1-phenylethyl) is an activating group that also directs electrophiles to the ortho and para positions. libretexts.org When performing the alkylation of chlorobenzene, the formation of the para-isomer, 1-chloro-4-(1-phenylethyl)benzene, is generally favored over the ortho-isomer due to reduced steric hindrance. youtube.com Similarly, the halogenation of 1-phenylethylbenzene would also be expected to yield a mixture of ortho and para products.

The mechanism for halogenation, such as chlorination, involves the activation of the halogen molecule (e.g., Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com This generates a potent electrophile that is then attacked by the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product. masterorganicchemistry.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Classification | Directing Effect | Reactivity Effect |

|---|---|---|---|

| -Cl (Chloro) | Halogen | Ortho, Para | Deactivating |

| -R (Alkyl) | Alkyl Group | Ortho, Para | Activating |

| -NO₂ (Nitro) | Electron-Withdrawing | Meta | Strongly Deactivating |

| -COR (Acyl) | Electron-Withdrawing | Meta | Deactivating |

| -OH (Hydroxyl) | Electron-Donating | Ortho, Para | Strongly Activating |

Friedel-Crafts Alkylation and Acylation Strategies for Arylethane Formation

The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings. quora.commasterorganicchemistry.com To synthesize 1-chloro-4-(1-phenylethyl)benzene, one could employ the Friedel-Crafts alkylation of chlorobenzene with a suitable electrophile precursor like (1-chloroethyl)benzene (B1265384) or styrene (B11656) in the presence of a Lewis or protic acid catalyst. vedantu.comucalgary.ca

Friedel-Crafts Alkylation: This reaction involves treating the aromatic compound with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). libretexts.orglibretexts.org The catalyst facilitates the formation of a carbocation electrophile, which is then attacked by the benzene ring. vedantu.comucalgary.ca

Reaction: Chlorobenzene + (1-Chloroethyl)benzene + AlCl₃ → 1-Chloro-4-(1-phenylethyl)benzene + HCl

A significant drawback of Friedel-Crafts alkylation is that the product, an alkylated benzene, is more reactive than the starting material, which can lead to polyalkylation. ucalgary.calibretexts.org

Friedel-Crafts Acylation: To circumvent issues like carbocation rearrangement and polyalkylation, a two-step acylation-reduction sequence is often preferred. masterorganicchemistry.comquora.com Chlorobenzene can be acylated with phenacetyl chloride using a Lewis acid catalyst to form 2-phenyl-1-(4-chlorophenyl)ethan-1-one. The resulting ketone is a deactivated product, preventing further acylation. libretexts.org The carbonyl group can then be reduced to a methylene (B1212753) group via methods like the Clemmensen or Wolff-Kishner reduction to yield the target arylethane.

Step 1 (Acylation): Chlorobenzene + Phenacetyl chloride + AlCl₃ → 2-Phenyl-1-(4-chlorophenyl)ethan-1-one

Step 2 (Reduction): 2-Phenyl-1-(4-chlorophenyl)ethan-1-one + Zn(Hg), HCl → 1-Chloro-4-(2-phenylethyl)benzene

Analysis of Carbocation Rearrangements in Alkylation Reactions

A primary limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form. masterorganicchemistry.comlibretexts.org For example, the reaction of benzene with 1-chloropropane (B146392) does not yield n-propylbenzene as the major product; instead, the initially formed primary carbocation rearranges via a hydride shift to a more stable secondary carbocation, leading to isopropylbenzene. masterorganicchemistry.comquora.com

In the context of synthesizing 1-chloro-4-(1-phenylethyl)benzene, if one were to use styrene and an acid catalyst with chlorobenzene, the reaction proceeds through a benzylic carbocation (C₆H₅C⁺HCH₃). This secondary benzylic carbocation is relatively stable due to resonance delocalization of the positive charge into the adjacent phenyl ring. Therefore, it is less likely to undergo rearrangement compared to simple primary alkyl carbocations. masterorganicchemistry.com The use of (1-chloroethyl)benzene as the alkylating agent also directly generates this stabilized benzylic carbocation. guidechem.com

Table 2: Relative Stability of Carbocations

| Carbocation Type | Example | Relative Stability | Reason for Stability |

|---|---|---|---|

| Tertiary Benzylic | C₆H₅C⁺(CH₃)₂ | Very High | Resonance + Hyperconjugation (3° carbon) |

| Secondary Benzylic | C₆H₅C⁺HCH₃ | High | Resonance + Hyperconjugation (2° carbon) |

| Tertiary | (CH₃)₃C⁺ | High | Hyperconjugation |

| Secondary | (CH₃)₂C⁺H | Moderate | Hyperconjugation |

| Primary | CH₃CH₂⁺ | Low | Minimal Hyperconjugation |

Catalytic Systems for Direct Synthesis (e.g., Pd/C-Et3N in related systems)

While traditional Friedel-Crafts reactions rely on stoichiometric amounts of strong Lewis acids, which generate significant waste, modern research focuses on developing more environmentally friendly catalytic alternatives. Metal triflates, for instance, have been shown to be effective Lewis acid catalysts for Friedel-Crafts alkylations.

Furthermore, transition-metal catalyzed reactions offer powerful alternatives. While the direct Pd/C-Et₃N (triethylamine) catalyzed synthesis for this specific C-C bond is not extensively documented in the provided results, similar systems are employed for related transformations like the reductive coupling of nitroaromatics to form diarylamines. nih.govrsc.org In these reactions, a palladium catalyst, often supported by a ligand like an N-heterocyclic carbene (NHC), facilitates the coupling in the presence of a reducing agent like triethylsilane. nih.govrsc.org The development of analogous palladium-catalyzed systems for the direct C-H alkylation of chlorobenzene with precursors like styrene represents a promising area for green chemistry, potentially operating under milder, neutral conditions and avoiding strong acid promoters.

Modern Coupling Reactions for Carbon-Carbon Bond Formation

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed cross-coupling reactions for the precise and efficient formation of C-C bonds. These methods offer a powerful alternative to classical electrophilic substitution, often providing higher selectivity and functional group tolerance.

Cross-Coupling Methodologies for Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Kumada reactions, are versatile tools for constructing aryl-alkyl linkages. nih.govthieme-connect.de To form the central C-C bond in 1-chloro-4-(1-phenylethyl)benzene, several strategies can be envisioned:

Suzuki Coupling: This involves the reaction of an organoboron compound with an organohalide. One could couple 4-chlorophenylboronic acid with (1-chloroethyl)benzene.

Kumada Coupling: This reaction uses a Grignard reagent (organomagnesium halide) and an organohalide. The reaction could proceed between (1-phenylethyl)magnesium chloride and 1,4-dichlorobenzene. sigmaaldrich.com

Heck Coupling: While typically used to form aryl-alkene bonds, variations can lead to alkylated products.

A significant advancement in this area is the development of iron-catalyzed reductive cross-coupling reactions. nih.govnih.gov These methods can couple alkyl electrophiles with olefins in the presence of a hydrosilane reducing agent. nih.govnih.gov This approach is attractive due to the low cost and low toxicity of iron. A potential pathway could involve the iron-catalyzed coupling of an electrophile like 1-chloro-4-iodobenzene (B104392) with styrene, facilitated by a silane. Mechanistic studies suggest these reactions can proceed through radical intermediates. nih.govnih.gov

Table 3: Comparison of Selected C-C Cross-Coupling Methodologies

| Reaction Name | Organometallic Reagent | Electrophile | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Organohalide | Palladium | Stable reagents, mild conditions |

| Kumada | Grignard (R-MgX) | Organohalide | Palladium or Nickel | High reactivity of Grignard reagent |

| Negishi | Organozinc (R-ZnX) | Organohalide | Palladium or Nickel | High functional group tolerance |

| Iron-Catalyzed Reductive Coupling | Olefin + Silane | Alkyl Halide | Iron | Low-cost, low-toxicity catalyst |

Nickel-Catalyzed Hydroarylation of Alkenes

Nickel-catalyzed hydroarylation of alkenes represents a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing 1-chloro-4-(1-phenylethyl)benzene, this would involve the reaction of styrene with 1-chloro-4-iodobenzene or a similar aryl halide in the presence of a nickel catalyst.

Mechanistic studies, often supported by density functional theory (DFT), have shed light on the intricacies of these reactions. nih.gov Instead of a stepwise pathway involving a Ni(II)-H species, a concerted RO-H oxidative addition/olefin insertion is often kinetically favored. nih.gov This generates an alkylnickel(II) species, which then undergoes transmetalation and reductive elimination to yield the hydroarylated product. nih.gov The regioselectivity of the reaction, which is crucial for obtaining the desired 1,1-disubstituted product, is influenced by both electronic and steric effects in the transition states. nih.gov

The choice of ligand is critical in directing the regiochemical outcome of the hydroarylation. For instance, in related nickel-catalyzed hydrocarboxylation reactions of styrenes, the use of neocuproine (B1678164) as a ligand leads exclusively to the Markovnikov product, while ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) favor the anti-Markovnikov product. nih.gov This ligand-controlled regioselectivity is a key principle that can be applied to the synthesis of asymmetrically substituted compounds like 1-chloro-4-(1-phenylethyl)benzene.

Table 1: Key Aspects of Nickel-Catalyzed Hydroarylation of Styrenes

| Feature | Description | Reference |

| Mechanism | Concerted oxidative addition/olefin insertion is often favored over a stepwise pathway. | nih.gov |

| Key Intermediate | An alkylnickel(II) species is formed, which then undergoes transmetalation and reductive elimination. | nih.gov |

| Regioselectivity | Influenced by electronic and steric effects of the transition states and can be controlled by the choice of ligand. | nih.govnih.gov |

| Product Formation | Yields the hydroarylated product through the formation of a new carbon-carbon bond. | nih.gov |

Reductive Activation and Hydrofunctionalization of Olefins

An alternative strategy for the synthesis of the target molecule and its precursors involves the reductive activation of olefins like styrene. This approach is particularly useful for the functionalization of less activated alkenes with electrophiles, a traditionally challenging transformation. acs.org

Multiphoton Tandem Photoredox Catalysis

Multiphoton tandem photoredox catalysis has emerged as a powerful technique for accessing high-energy reactive intermediates under mild conditions. acs.orgstrath.ac.uknih.gov This method utilizes a photocatalyst, such as an iridium complex, which upon sequential absorption of multiple photons, can generate a highly reducing species. acs.org This "super-reductant" is capable of directly reducing the π-bond of styrenes to form a nucleophilic radical anion without the need for stoichiometric reductants. acs.org

This strategy enables the chemoselective reduction and subsequent hydrofunctionalization of styrenes, providing a pathway to valuable alkane derivatives. acs.org The process is initiated by a photoinduced single electron transfer to the styrene, forming the key radical anion intermediate. acs.org

Styrene Olefinic Radical Anion Intermediates and Birch-Type Reduction Pathways

The formation of a styrene olefinic radical anion is a central feature of these reductive activation methods. acs.org Mechanistic studies support a Birch-type reduction pathway, which involves two sequential single electron transfers to the styrene substrate. acs.org The resulting radical anion is a potent nucleophile that can react with various electrophiles. acs.orgacs.org

The stability and reactivity of aromatic radical anions are crucial for the success of these reactions. nih.gov These intermediates are also key in classical reactions like the Birch reduction, where they are typically generated using alkali metals in liquid ammonia. nih.govnih.gov The development of photoredox methods to generate these species under milder conditions represents a significant advancement. acs.org In the context of styrene, the Birch reduction typically leads to the reduction of the exocyclic double bond, yielding ethylbenzene. researchgate.net However, the photochemically generated radical anion can be trapped by other electrophiles, allowing for a broader range of functionalization reactions.

Nucleophilic Aromatic Substitution in Related Chlorinated Systems

While the primary synthetic strategies for 1-chloro-4-(1-phenylethyl)benzene focus on forming the ethyl-phenyl bond, understanding nucleophilic aromatic substitution (SNA_r) is crucial when considering reactions involving the chloro-substituent on the benzene ring. Aryl halides like chlorobenzene are generally unreactive towards nucleophiles under standard conditions. libretexts.orglibretexts.org However, their reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups or by employing very strong nucleophiles. libretexts.orglibretexts.orgwikipedia.org

Addition-Elimination Mechanisms and Meisenheimer Complexes

The most common mechanism for nucleophilic aromatic substitution on activated aryl halides is the addition-elimination mechanism. libretexts.orgwikipedia.orgchemistrysteps.com This pathway is favored when electron-withdrawing groups are positioned ortho or para to the leaving group (the halogen). libretexts.orgwikipedia.org These groups stabilize the negatively charged intermediate formed during the reaction. libretexts.orgwikipedia.org

The reaction proceeds in two steps. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.orgwikipedia.org This intermediate is characterized by the temporary loss of aromaticity and a change in hybridization of the reaction center from sp² to sp³. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Table 2: Characteristics of the Addition-Elimination Mechanism

| Feature | Description | Reference |

| Requirement | Presence of strong electron-withdrawing groups ortho or para to the leaving group. | libretexts.orgwikipedia.org |

| Mechanism | A two-step process involving addition of the nucleophile followed by elimination of the leaving group. | libretexts.orgchemistrysteps.com |

| Intermediate | A resonance-stabilized carbanion known as a Meisenheimer complex. | wikipedia.orglibretexts.orgwikipedia.org |

| Rate-Determining Step | Typically the formation of the Meisenheimer complex. | masterorganicchemistry.com |

Elimination-Addition Mechanisms via Aryne Intermediates

In the absence of activating groups and under conditions of very strong bases (like sodium amide), an alternative pathway, the elimination-addition mechanism, can occur. libretexts.orglibretexts.org This mechanism involves the formation of a highly reactive intermediate called an aryne (e.g., benzyne). libretexts.orglibretexts.org

The reaction is initiated by the deprotonation of a hydrogen atom ortho to the halogen by the strong base. wiley-vch.de This is followed by the elimination of the halide ion, leading to the formation of the aryne. libretexts.org The aryne is characterized by a formal triple bond within the benzene ring and is highly electrophilic. wiley-vch.de It then rapidly reacts with any available nucleophile in an addition step to form the final product. libretexts.org A notable feature of this mechanism is that the incoming nucleophile can add to either carbon of the "triple bond," which can lead to the formation of isomeric products. libretexts.org

Green Chemistry Approaches in Synthetic Design

The development of environmentally benign chemical processes is a central goal of modern chemistry. uniroma1.it Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, promoting methodologies that are safer, more energy-efficient, and minimize waste. uniroma1.it In the context of synthesizing aromatic compounds like Benzene, 1-chloro-4-(1-phenylethyl)-, these principles encourage a shift from traditional, often harsh, synthetic routes to more sustainable alternatives. Key areas of focus include the use of less toxic reagents and solvents, catalytic over stoichiometric reagents, and designing processes that maximize the incorporation of all starting materials into the final product. uniroma1.it

Efficiency and Atom Economy in Multi-Component Reactions (MCRs)

One of the cornerstones of green chemistry is the concept of atom economy , a metric developed to measure the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. A higher atom economy signifies a more efficient, "greener" process with less waste generation.

Multi-Component Reactions (MCRs) are powerful tools for achieving high atom economy. In an MCR, three or more reactants combine in a single, one-pot operation to form a product that incorporates the majority of the atoms from each reactant. This approach contrasts sharply with traditional linear, multi-step syntheses, which often involve numerous intermediate purification steps, leading to significant material loss and waste generation.

The Friedel-Crafts alkylation, a conventional method for synthesizing compounds like Benzene, 1-chloro-4-(1-phenylethyl)-, typically proceeds via a two-component reaction between chlorobenzene and a phenylethylating agent (e.g., 1-phenylethyl chloride or styrene) using a Lewis acid catalyst. byjus.comlibretexts.org While effective, this method can suffer from drawbacks such as the use of stoichiometric amounts of catalysts that are difficult to recycle and the formation of byproducts. libretexts.orgyoutube.com

A hypothetical MCR approach could be designed to improve upon this. For instance, a one-pot reaction involving benzene, a chloro-source, and styrene could theoretically be catalyzed to form the target compound directly. More advanced tandem reactions, which share characteristics with MCRs, have been explored for similar structures. For example, a one-pot reduction/alkylation of 4-chlorobenzoic acid in the presence of an aryl solvent demonstrates a move towards more efficient, multi-step single-pot processes. rsc.org

Table 1: Comparison of Atom Economy for a Hypothetical Synthesis

The following table illustrates the potential improvement in atom economy by comparing a traditional multi-step synthesis with a hypothetical, idealized MCR for the formation of Benzene, 1-chloro-4-(1-phenylethyl)-.

| Synthetic Pathway | Reactants | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Atom Economy (%) |

| Traditional 2-Step (Acylation/Reduction) | 1. Chlorobenzene + Phenylacetyl chloride2. Reduction Step (e.g., using Zn(Hg)/HCl) | 112.56 + 154.59 + Reducing Agents | 216.70 | < 81% (excluding reducing agents and other reagents) |

| Idealized 3-Component MCR | Chlorobenzene + Styrene + H₂ | 112.56 + 104.15 + 2.02 | 216.70 | 99.5% |

Note: The traditional pathway's atom economy is significantly lower when considering the stoichiometric reagents often used in the reduction step.

Table 2: Research Findings on Related Tandem Reactions

The development of efficient one-pot syntheses is an active area of research. The table below summarizes findings from a study on a tandem reduction/alkylation process for synthesizing related alkylated aromatic compounds, highlighting the conditions and product distributions that can be achieved. rsc.org

| Entry | Starting Material | Lewis Acid (eq.) | Reducing Agent (eq.) | Solvent | Time (h) | Major Product Yield (%) |

| 1 | 4-chlorobenzoic acid | TiCl₄ (0.2) | Borane-ammonia (2) | Benzene | 16 | 56 |

| 2 | 4-bromoacetophenone | TiCl₄ (0.2) | Borane-ammonia (1.5) | Benzene | 20 | 65 |

| 3 | 4-methylbenzoic acid | TiCl₄ (0.2) | Borane-ammonia (2) | Toluene (B28343) | 20 | 70 (mixture of isomers) |

Data adapted from a study on tandem reduction/alkylation reactions. rsc.org The yields represent the formation of the corresponding alkylated benzene derivative.

These findings underscore the potential of developing more integrated and efficient reaction pathways. By combining multiple transformations into a single operation, MCRs and tandem reactions not only improve atom economy but also reduce energy consumption, solvent use, and waste, aligning perfectly with the principles of green chemistry. uniroma1.it

Stereochemical Aspects and Conformational Analysis

Chirality and Optical Isomerism in (1-Chloro-4-(1-phenylethyl)benzene)

The presence of a stereogenic center, the carbon atom bonded to a hydrogen, a methyl group, a phenyl group, and a 4-chlorophenyl group, confers chirality upon the molecule. This means that it is non-superimposable on its mirror image, leading to the existence of a pair of enantiomers. These enantiomers, designated as (R)- and (S)-1-chloro-4-(1-phenylethyl)benzene, possess identical physical properties except for their interaction with plane-polarized light and other chiral entities.

The separation of enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. For derivatives of 1-phenylethanol (B42297), a class of compounds structurally related to the title molecule, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely employed and effective technique. nih.govchromforum.org The principle behind this method lies in the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus, their separation.

Commonly used CSPs for the resolution of such chiral compounds include those based on polysaccharides like cellulose (B213188) and amylose. For instance, the kinetic resolution of (R,S)-1-phenylethanol has been successfully achieved using lipase-catalyzed enantioselective acetylation, with the progress and enantiomeric excess monitored by HPLC on a Chiralcel OB column. nih.gov Similarly, chiral 1D coordination polymers have demonstrated enantioselective sorption of (R)-1-phenylethanol, a preference attributed to an array of interactions with the hydroxyl group of the (R)-enantiomer. rsc.org While a specific protocol for Benzene (B151609), 1-chloro-4-(1-phenylethyl)- is not extensively documented in readily available literature, the successful separation of analogous compounds provides a strong basis for developing a suitable HPLC method. The selection of the appropriate chiral column and mobile phase composition would be crucial for achieving baseline separation of its enantiomers.

Table 1: HPLC Conditions for Separation of 1-Phenylethanol Enantiomers This table is illustrative and based on methods for a related compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel OB | nih.gov |

| Mobile Phase | Typically a mixture of n-hexane and isopropanol | nih.gov |

| Detection | UV detector | nih.gov |

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. One common approach is the enantioselective reduction of a prochiral ketone precursor. For the synthesis of enantiomerically pure 1-phenylethanol derivatives, enzymatic kinetic resolution has proven effective. nih.govmdpi.comresearchgate.net This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. For example, Novozyme 435, a commercially available lipase, has been used for the kinetic resolution of (R,S)-1-phenylethanol. nih.gov

Another powerful strategy is asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. The enantioselective synthesis of (R)- and (S)-1-phenylethan-1-amine from acetophenone (B1666503) has been demonstrated using a chiral sulfinamide auxiliary. youtube.com This approach involves the condensation of acetophenone with a chiral sulfinamide, followed by a diastereoselective reduction of the resulting imine. The choice of reducing agent can influence the stereochemical outcome, leading to either the (R,S) or (R,R) diastereomer, which can then be hydrolyzed to yield the desired enantiomer of the amine. youtube.com A similar strategy could be envisioned for the synthesis of Benzene, 1-chloro-4-(1-phenylethyl)-, likely starting from 4-chloroacetophenone. The development of such a stereoselective route would be highly valuable for accessing the individual enantiomers for further study.

Geometrical Isomerism in Analogous Unsaturated Systems (e.g., 1-chloro-4-(1-phenylvinyl)benzene)

The unsaturated analog of the title compound, 1-chloro-4-(1-phenylvinyl)benzene (B99306), also known as 1-(p-chlorophenyl)-1-phenylethene, does not exhibit geometrical isomerism itself due to the presence of two identical hydrogen atoms on one of the vinyl carbons. However, related stilbene-like structures, which feature two different substituents on each vinyl carbon, can exist as geometrical isomers. For instance, the bromination of 1-chloro-4-(1-phenylvinyl)benzene results in the formation of 1-(2-bromo-1-phenylvinyl)-4-chlorobenzene, which is produced as a 1:1 mixture of Z/E isomers. mdpi.com

The E/Z nomenclature is used to unambiguously assign the configuration of geometrical isomers. The priority of the substituents on each carbon of the double bond is determined by the Cahn-Ingold-Prelog (CIP) priority rules. If the higher-priority substituents are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite).

The configurational stability of stilbene (B7821643) derivatives is a well-studied area. Generally, trans (E) isomers are thermodynamically more stable than cis (Z) isomers due to reduced steric hindrance. mdpi.comhpstar.ac.cn However, the interconversion between these isomers can be induced by exposure to UV light, a process known as photoisomerization. mdpi.comresearchgate.net The thermal stability of these isomers can be quite high, with some sterically hindered stiff stilbenes having a half-life of thousands of years at room temperature for the Z to E isomerization. researchgate.net The Wittig reaction is a common method for synthesizing alkenes, and the stereochemical outcome (E or Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene. sciepub.com For the synthesis of trisubstituted Z-alkenes from ketones, which is often challenging, specialized methods like the Boron-Wittig reaction have been developed. nih.govnih.gov

Conformational Preferences and Rotational Barriers

Due to the presence of bulky phenyl and 4-chlorophenyl groups, free rotation around the C-C single bond connecting the chiral center to the phenyl rings is hindered. The molecule will tend to adopt conformations that minimize steric strain. For ethane, the staggered conformation is more stable than the eclipsed conformation by approximately 3 kcal/mol due to torsional strain. udel.edu In the case of 1,2-dihaloethanes, the anti-conformation is generally the most stable due to the minimization of both steric repulsion and dipole-dipole interactions between the halogen atoms. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum of 1-chloro-4-(phenylethynyl)benzene (B1582928) shows aromatic carbon signals at δ 121.75-134.23 ppm and alkyne signals around δ 88-90 ppm. Current time information in Chicago, IL, US.rsc.org For Benzene (B151609), 1-chloro-4-(1-phenylethyl)- , the ¹³C NMR spectrum would feature distinct signals for the two aromatic rings, with the carbon bearing the chlorine atom being significantly deshielded. The methine and methyl carbons of the ethyl group would also give characteristic signals in the aliphatic region of the spectrum.

A summary of expected and observed NMR data for related compounds is presented below:

| Compound Name | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 1-chloro-4-(phenylethynyl)benzene | 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) Current time information in Chicago, IL, US.rsc.org | 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 Current time information in Chicago, IL, US.rsc.org |

| Benzene, 1-chloro-4-(1-phenylethyl)- | Expected: Multiplets (aromatic), Quartet (methine), Doublet (methyl) | Expected: Multiple aromatic signals, Aliphatic signals for methine and methyl carbons. |

Advanced NMR Techniques for Structural Confirmation (e.g., P-31 NMR in related phosphitylation studies)

Information regarding advanced NMR techniques, such as P-31 NMR in phosphitylation studies involving Benzene, 1-chloro-4-(1-phenylethyl)- , is currently not available in the surveyed literature. Such studies would be valuable for exploring the reactivity of this compound and for the synthesis of novel organophosphorus derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing crucial information for its identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Analysis

While a specific GC-MS analysis for Benzene, 1-chloro-4-(1-phenylethyl)- is not detailed in the available literature, the technique is routinely used for the separation and identification of similar compounds. For example, the GC-MS analysis of the structurally related (1-Chloroethyl)benzene (B1265384) shows a molecular ion peak and characteristic fragmentation patterns. A typical GC-MS analysis of Benzene, 1-chloro-4-(1-phenylethyl)- would involve the separation of the compound on a suitable GC column followed by mass analysis. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the ethyl group and the loss of a chlorine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides the exact mass of a molecule, allowing for the determination of its elemental composition. While no specific HRMS data for Benzene, 1-chloro-4-(1-phenylethyl)- was found, the HRMS data for 1-chloro-4-(phenylethynyl)benzene has been reported. The calculated exact mass for C₁₄H₉Cl ([M]⁺) is 212.0393, with a found value of 212.0394. Current time information in Chicago, IL, US. For Benzene, 1-chloro-4-(1-phenylethyl)- (C₁₄H₁₃Cl), a similar level of accuracy in mass determination would be expected from HRMS analysis, confirming its elemental formula.

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Found Exact Mass (Da) |

| 1-chloro-4-(phenylethynyl)benzene | C₁₄H₉Cl | 212.0393 | 212.0394 Current time information in Chicago, IL, US. |

| Benzene, 1-chloro-4-(1-phenylethyl)- | C₁₄H₁₃Cl | 216.0706 | Not available |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 1-chloro-4-(phenylethynyl)benzene shows characteristic absorption bands for C-H stretching of the aromatic rings, the C≡C triple bond, and the C-Cl bond. Current time information in Chicago, IL, US. For Benzene, 1-chloro-4-(1-phenylethyl)- , the IR spectrum would be expected to show:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the ethyl group just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

A characteristic absorption for the C-Cl stretching vibration, typically in the 1000-1100 cm⁻¹ region for aryl chlorides.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene rings.

| Compound Name | Key IR Absorption Bands (cm⁻¹) |

| 1-chloro-4-(phenylethynyl)benzene | 3049 (aromatic C-H), 1590, 1496, 1481 (C=C), 1091 (C-Cl) Current time information in Chicago, IL, US. |

| Benzene, 1-chloro-4-(1-phenylethyl)- | Expected: ~3050 (aromatic C-H), ~2970 (aliphatic C-H), ~1600, ~1490 (C=C), ~1090 (C-Cl) |

Correlating Spectral Signatures with Molecular Structure

The correlation of spectral data with the molecular structure of Benzene, 1-chloro-4-(1-phenylethyl)- is pivotal for its complete characterization. The following sections detail the expected spectral features and how they correspond to the specific structural motifs of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for probing the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzene, 1-chloro-4-(1-phenylethyl)- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings will appear in the downfield region, typically between 7.0 and 7.5 ppm. The protons on the unsubstituted phenyl ring are expected to show a complex multiplet, while the protons on the para-substituted chlorophenyl ring will likely appear as two distinct doublets due to the symmetry of the substitution pattern. The methine proton of the ethyl bridge, being adjacent to two aromatic rings, is expected to resonate as a quartet at a downfield position, likely in the range of 4.0-4.5 ppm. The methyl protons of the ethyl group will appear as a doublet further upfield, typically around 1.6 ppm, due to coupling with the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons will generate several signals in the downfield region (typically 120-150 ppm). The carbon atom bonded to the chlorine atom will be shifted to a characteristic chemical shift value. The carbons of the unsubstituted phenyl ring will show a set of signals corresponding to the different carbon environments. The aliphatic carbons of the ethyl bridge, the methine and methyl carbons, will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of Benzene, 1-chloro-4-(1-phenylethyl)- is expected to show characteristic absorption bands:

C-H stretching vibrations: Aromatic C-H stretching bands are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the aromatic rings will give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-Cl stretching vibration: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region. A strong band indicative of para-disubstitution is expected for the chlorophenyl ring.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, this peak will be accompanied by an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pattern: The fragmentation of Benzene, 1-chloro-4-(1-phenylethyl)- under electron ionization is expected to produce several characteristic fragment ions. A common fragmentation pathway would be the loss of a methyl group to form a stable benzylic carbocation. Cleavage of the bond between the two aromatic rings could also occur, leading to fragments corresponding to the chlorophenyl and phenylethyl moieties.

Data Tables:

Due to the absence of publicly available experimental spectral data for Benzene, 1-chloro-4-(1-phenylethyl)-, the following tables present predicted or typical data based on the analysis of similar compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Data for Benzene, 1-chloro-4-(1-phenylethyl)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.10 | m | 5H | Protons of the unsubstituted phenyl ring |

| ~7.25 | d | 2H | Aromatic protons ortho to the C-Cl bond |

| ~7.15 | d | 2H | Aromatic protons meta to the C-Cl bond |

| ~4.15 | q | 1H | Methine proton (-CH-) |

| ~1.65 | d | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data for Benzene, 1-chloro-4-(1-phenylethyl)-

| Chemical Shift (δ, ppm) | Assignment |

| ~145-140 | Aromatic carbons attached to the ethyl group |

| ~132 | Aromatic carbon attached to chlorine |

| ~130-126 | Aromatic carbons |

| ~45 | Methine carbon (-CH-) |

| ~21 | Methyl carbon (-CH₃) |

Table 3: Predicted Key IR Absorptions for Benzene, 1-chloro-4-(1-phenylethyl)-

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| 1600, 1490, 1450 | Aromatic C=C Stretch |

| ~820 | para-Disubstituted C-H Bend |

| ~750 | C-Cl Stretch |

Table 4: Predicted Key Mass Spectrometry Fragments for Benzene, 1-chloro-4-(1-phenylethyl)-

| m/z | Possible Fragment |

| [M]⁺, [M+2]⁺ | Molecular ion |

| [M-15]⁺ | Loss of a methyl group (CH₃) |

| 119 | [C₉H₁₁]⁺ (Phenylethyl fragment) |

| 111, 113 | [C₆H₄Cl]⁺ (Chlorophenyl fragment) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For "Benzene, 1-chloro-4-(1-phenylethyl)-", these calculations would be instrumental in understanding its three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio methods in computational chemistry.

Hartree-Fock (HF) Method: This method approximates the many-electron wavefunction as a single Slater determinant. It is a foundational method but does not fully account for electron correlation, which can be a limitation for accurately predicting certain properties. A study on "Benzene, 1-chloro-4-(1-phenylethyl)-" using the HF method would provide a baseline understanding of its electronic structure.

Density Functional Theory (DFT): DFT methods have become exceedingly popular due to their balance of accuracy and computational cost. Instead of the complex wavefunction, DFT focuses on the electron density. Various functionals, such as B3LYP or PBE, are used to approximate the exchange-correlation energy, which accounts for the intricate interactions between electrons. For "Benzene, 1-chloro-4-(1-phenylethyl)-", DFT calculations would be expected to yield more accurate predictions of molecular geometry, vibrational frequencies, and electronic properties compared to the HF method.

A comparative table of what such calculations might reveal is presented below.

| Property | Hartree-Fock (HF) | Density Functional Theory (DFT) |

| Electron Correlation | Not fully included | Included via exchange-correlation functionals |

| Computational Cost | Generally lower than post-HF methods | Varies with functional, often more efficient than correlated HF |

| Accuracy for Geometry | Good for initial approximations | Generally provides highly accurate geometries |

| Energy Calculations | Can have significant errors due to lack of correlation | Often provides good estimates of relative energies |

The choice of basis set and functional parameters is critical for the reliability of quantum chemical calculations.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost. For a molecule like "Benzene, 1-chloro-4-(1-phenylethyl)-", a basis set like 6-311+G(d,p) would likely be a good compromise between accuracy and efficiency for DFT calculations.

Functional Parameters: In DFT, the choice of the exchange-correlation functional is paramount. Hybrid functionals like B3LYP, which mix a portion of exact HF exchange with DFT exchange, are often used for their versatility and have been shown to provide reliable results for a wide range of organic molecules.

A hypothetical selection for a computational study on this compound is shown in the table below.

| Parameter | Selection | Rationale |

| Method | DFT | Good balance of accuracy and computational cost for a molecule of this size. |

| Functional | B3LYP | A widely used and well-benchmarked hybrid functional for organic compounds. |

| Basis Set | 6-311+G(d,p) | Provides a flexible description of the electron density, including polarization and diffuse functions. |

| Solvent Model | PCM (Polarizable Continuum Model) | Could be used to simulate the effects of a solvent on the molecule's properties. |

Analysis of Molecular Orbitals and Charge Distribution (e.g., Natural Bond Orbital analysis)

Understanding the distribution of electrons within "Benzene, 1-chloro-4-(1-phenylethyl)-" is key to predicting its reactivity.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For "Benzene, 1-chloro-4-(1-phenylethyl)-", one would expect the HOMO and LUMO to be delocalized over the aromatic rings.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding. It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This analysis can quantify charge transfer interactions (hyperconjugation) between filled and empty orbitals, which are important for understanding molecular stability and reactivity. For the target molecule, NBO analysis could reveal the nature of the C-Cl bond and the interactions between the two phenyl rings.

Prediction of Spectroscopic Properties through Computational Models

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a compound.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the IR spectrum. These theoretical spectra, when scaled to account for systematic errors, can be compared with experimental spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method. These predicted shifts are a powerful tool for structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Visible absorption spectrum, providing information about the molecule's chromophores.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For "Benzene, 1-chloro-4-(1-phenylethyl)-", this could involve:

Reaction Coordinate Scanning: To identify potential reaction pathways, such as nucleophilic substitution at the benzylic carbon.

Transition State (TS) Searching: Locating the transition state structure for a given reaction is key to understanding its kinetics. The energy of the TS determines the activation energy barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can confirm that a located transition state connects the desired reactants and products.

Without published research, the specific data for these theoretical and computational investigations on "Benzene, 1-chloro-4-(1-phenylethyl)-" remains unavailable.

Reactivity, Transformation, and Degradation Pathways

Chemical Transformation Under Varied Conditions

The reactivity of Benzene (B151609), 1-chloro-4-(1-phenylethyl)- is dictated by the potential for reactions on the aromatic rings and the benzylic position of the ethyl group.

Acid-Catalyzed Reactions and Mechanistic Elucidation

Under acidic conditions, particularly in the presence of Lewis acids, diarylalkanes like Benzene, 1-chloro-4-(1-phenylethyl)- can undergo reactions such as Friedel-Crafts alkylation and rearrangement. The formation of a secondary carbocation at the benzylic position is a key mechanistic step.

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net In the context of Benzene, 1-chloro-4-(1-phenylethyl)-, this reaction is more relevant to its synthesis rather than its subsequent transformation. However, under acidic conditions, the reverse reaction, dealkylation, or intermolecular rearrangement can occur. The protonation of one of the aromatic rings can lead to the cleavage of the carbon-carbon bond, releasing a 1-phenylethyl cation. This cation can then alkylate another aromatic molecule or rearrange to a more stable carbocation before reaction. youtube.com

A significant aspect of reactions involving the 1-phenylethyl group is the potential for carbocation rearrangements. The initially formed secondary carbocation can undergo a hydride shift to form a more stable carbocation, although in the case of the 1-phenylethyl cation, it is already relatively stable due to resonance with the phenyl ring. However, in the presence of a substituted aromatic ring like chlorobenzene (B131634), the electronic effects of the substituent can influence the stability and subsequent reactions of the carbocation intermediate. youtube.com Lewis acid catalysts are known to promote such reactions, including the dimerization and cyclization of related compounds. thieme-connect.dersc.orgnih.gov

Table 1: Potential Acid-Catalyzed Reactions and Products

| Reactant | Catalyst/Conditions | Potential Products | Reaction Type |

| Benzene, 1-chloro-4-(1-phenylethyl)- | Lewis Acid (e.g., AlCl₃) | Benzene, Chlorobenzene, Styrene (B11656) | Dealkylation/Rearrangement |

| Benzene, 1-chloro-4-(1-phenylethyl)- | Strong Acid | Isomers of Benzene, 1-chloro-4-(1-phenylethyl)- | Isomerization |

Electrochemical Reactions

The electrochemical behavior of Benzene, 1-chloro-4-(1-phenylethyl)- would involve both oxidation and reduction processes, targeting different parts of the molecule.

Electrochemical oxidation would likely occur at the alkyl side-chain, specifically at the benzylic position, which is more susceptible to oxidation than the aromatic rings. nih.govcopernicus.org The anodic oxidation of alkylbenzenes can lead to the formation of alcohols, ketones, or even cleavage of the side chain, depending on the reaction conditions such as the electrode material, solvent, and supporting electrolyte. nih.govcopernicus.org For Benzene, 1-chloro-4-(1-phenylethyl)-, oxidation would be expected to yield 1-(4-chlorophenyl)-1-phenylethanol (B192741) or acetophenone (B1666503) derivatives.

Conversely, electrochemical reduction would target the chloroaromatic moiety. The carbon-chlorine bond can be cleaved through reductive dehalogenation. nih.gov This process is often facilitated by catalysts, such as palladium, on the cathode surface. rsc.org The reduction of the aromatic rings themselves requires more negative potentials and is generally more difficult to achieve.

Oxidative Transformations

Chemical oxidation of Benzene, 1-chloro-4-(1-phenylethyl)- would primarily affect the benzylic C-H bond of the ethyl group, which is the most reactive site towards many oxidizing agents. pressbooks.pubmasterorganicchemistry.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the alkyl side chain of alkylbenzenes to a carboxylic acid. libretexts.orgyoutube.com In the case of Benzene, 1-chloro-4-(1-phenylethyl)-, this would likely lead to the cleavage of the ethyl bridge and the formation of 4-chlorobenzoic acid and benzoic acid. The reaction proceeds through a complex mechanism involving the formation of a benzylic radical. pressbooks.pub Milder oxidizing agents can selectively oxidize the benzylic position to a ketone. For instance, the oxidation of 1-phenylethanol (B42297), a related compound, to acetophenone has been extensively studied using various catalytic systems. thieme-connect.denih.gov The oxidation of diarylmethanes, which are structurally similar, to diaryl ketones is also a well-documented transformation. organic-chemistry.orgresearchgate.net

Table 2: Potential Products of Oxidative Transformations

| Oxidizing Agent | Potential Products |

| KMnO₄, heat, acid | 4-Chlorobenzoic acid, Benzoic acid |

| CrO₃ | 1-(4-Chlorophenyl)-1-phenylethanone |

| O₂, catalyst | 1-(4-Chlorophenyl)-1-phenylethanone |

Reductive Transformations

Reductive transformations of Benzene, 1-chloro-4-(1-phenylethyl)- would involve either the reduction of the aromatic rings or the cleavage of the carbon-chlorine bond.

Catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), can reduce the aromatic rings to their corresponding cycloalkanes. youtube.comyoutube.comyoutube.comgoogle.comyoutube.com The degree of hydrogenation can be controlled by the reaction conditions, including pressure, temperature, and catalyst choice. It is also possible to achieve selective reduction of one ring over the other, depending on the substitution pattern and catalyst.

Reductive dehalogenation is another important reductive pathway for chloroaromatic compounds. organic-chemistry.org This can be achieved through catalytic hydrogenation, where the chlorine atom is replaced by a hydrogen atom. organic-chemistry.org This process is highly valuable for the detoxification of chlorinated organic pollutants.

Environmental Fate and Degradation Mechanisms

The environmental persistence and degradation of Benzene, 1-chloro-4-(1-phenylethyl)- are influenced by its susceptibility to photochemical and biological processes.

Photochemical Degradation in Atmospheric and Aquatic Systems

In the environment, particularly in the atmosphere and in sunlit surface waters, the primary degradation pathway for many organic compounds is through reaction with photochemically generated hydroxyl radicals (•OH). rsc.orgscispace.comacs.orgmdpi.com Hydroxyl radicals are highly reactive and non-selective oxidants.

The rate of reaction of hydroxyl radicals with aromatic compounds is generally high, often approaching diffusion-controlled limits in aqueous solutions. scispace.com For Benzene, 1-chloro-4-(1-phenylethyl)-, the •OH radical can attack both the aromatic rings and the alkyl side chain. Attack on the aromatic rings leads to the formation of hydroxylated derivatives, which can then undergo further oxidation and ring cleavage. Attack on the ethyl bridge, particularly at the benzylic position, would lead to the formation of a benzylic radical, initiating a cascade of oxidative reactions.

Table 3: Estimated Rate Constants for Reaction with Hydroxyl Radicals

| Compound Type | Rate Constant (k_OH) (M⁻¹s⁻¹) | Reference |

| Aromatic Compounds | ~10⁹ - 10¹⁰ | scispace.com |

| Alkylbenzenes | ~10⁹ | scispace.com |

Note: Specific rate constants for Benzene, 1-chloro-4-(1-phenylethyl)- are not available and are estimated based on similar compounds.

Bioremediation and Microbial Degradation Pathways of Halogenated Aromatics

The bioremediation of halogenated aromatic compounds, a class that includes substances like Benzene, 1-chloro-4-(1-phenylethyl)-, represents an environmentally significant and cost-effective approach to detoxify contaminated ecosystems. epa.gov These compounds, often introduced into the environment through industrial and agricultural activities, can persist due to their chemical stability. epa.gov However, various microorganisms have evolved metabolic pathways to utilize these compounds as a source of carbon and energy or to transform them into less toxic substances. tandfonline.com

Microbial degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. hilarispublisher.com Under aerobic conditions, bacteria and fungi often employ oxygenases to initiate the breakdown of the aromatic ring. usgs.gov Conversely, anaerobic degradation frequently involves reductive dehalogenation, where a halogen substituent is removed and replaced with a hydrogen atom. hilarispublisher.com The efficiency of bioremediation is influenced by several factors, including the degree of halogenation, the specific microbial populations present, and environmental conditions such as nutrient availability and oxygen levels. nih.govepa.gov For instance, higher chlorinated compounds are often more susceptible to anaerobic transformation, while lower chlorinated ones are more readily degraded aerobically, suggesting that complete mineralization may require a sequence of both conditions. nih.gov

Enzyme Systems Involved in Chlorinated Aromatic Compound Metabolism

The microbial metabolism of chlorinated aromatic compounds is facilitated by a diverse array of specialized enzyme systems. mdpi.com These enzymes can be broadly categorized based on their role in the degradation pathway, which generally involves an initial attack on the aromatic ring, dehalogenation, and subsequent channeling of the intermediates into central metabolic pathways. usgs.gov

Under aerobic conditions, key enzymes include:

Dioxygenases: These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, a critical first step in destabilizing the structure. For example, chlorobenzene dioxygenase initiates the degradation of chlorobenzene. epa.gov

Monooxygenases: These enzymes insert a single oxygen atom into the substrate, often leading to the formation of chlorophenols. dtic.mil

Dehalogenases: These enzymes are responsible for cleaving the carbon-halogen bond. This can occur through oxidative, hydrolytic, or reductive mechanisms. wikipedia.org

Catechol Dioxygenases: Following the initial oxygenase attack and formation of (chloro)catechols, these enzymes cleave the aromatic ring, a pivotal step in the degradation pathway. epa.gov

Under anaerobic conditions, the primary enzymes involved are reductive dehalogenases , which are crucial for the process of halorespiration, where chlorinated compounds are used as electron acceptors. nih.gov

The following table summarizes some of the key enzyme systems and their functions in the degradation of chlorinated aromatic compounds.

| Enzyme Category | Specific Enzyme Example | Function | Relevant Microorganism Example(s) |

| Oxygenases | Chlorobenzene Dioxygenase | Initiates the degradation of chlorobenzene by adding two hydroxyl groups. | Pseudomonas putida epa.gov |

| Toluene (B28343) Dioxygenase | Can co-metabolize some chlorinated benzenes. | Ralstonia sp. strain JS705 nih.gov | |

| Flavin-dependent monooxygenase (TcpA) | Hydroxylates chlorophenols. | Cupriavidus necator JMP134 epa.gov | |

| Dehalogenases | Reductive Dehalogenase | Removes chlorine atoms under anaerobic conditions. | Dehalococcoides sp. hilarispublisher.com |

| Hydrolytic Dehalogenase | Replaces a chlorine atom with a hydroxyl group from water. | Not specified in search results | |

| Ring-Cleavage Enzymes | Chlorocatechol 2,3-dioxygenase (CbzE) | Cleaves the aromatic ring of chlorocatechols via the meta-pathway. | Pseudomonas putida GJ31 epa.gov |

| Catechol 1,2-dioxygenase | Cleaves the aromatic ring of catechols via the ortho-pathway. | Pseudomonas sp. strain P51 sigmaaldrich.com |

Evolution of Degradation Pathways and Genetic Aspects

The ability of microorganisms to degrade synthetic chlorinated aromatic compounds is a fascinating example of rapid microbial evolution. sigmaaldrich.com These degradation pathways are often not encoded by a single, linear set of genes but are rather mosaics assembled from different genetic sources through horizontal gene transfer. epa.govnih.gov This process allows bacteria to acquire new metabolic capabilities by exchanging genetic material in the form of plasmids, transposons, and genomic islands. usgs.gov

A common evolutionary strategy observed is the recruitment of genes from pathways that degrade naturally occurring aromatic compounds, such as toluene or naphthalene. nih.gov For instance, the degradation pathway for chlorobenzene in Ralstonia sp. strain JS705 appears to have evolved through the combination of genes for chlorocatechol degradation with genes for a toluene-type aromatic ring dioxygenase. nih.gov The genes responsible for these catabolic pathways are often found clustered together in operons, which allows for their coordinated regulation and efficient transfer between organisms. epa.gov

The discovery of nearly identical gene clusters for the degradation of compounds like 2,4-D and chlorobenzoate in phylogenetically diverse bacteria from different geographical locations provides strong evidence for the horizontal transfer and assembly of these degradative modules. usgs.gov This genetic modularity and mobility are key to the adaptation of microbial communities to new environmental contaminants. researchgate.net

Formation as a Degradation Product of Related Persistent Organic Pollutants (e.g., PCBs, DDT)

Chlorinated aromatic compounds, including structures related to Benzene, 1-chloro-4-(1-phenylethyl)-, can be formed in the environment as transformation products of more complex persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT). mdpi.comnih.gov The degradation of these parent compounds can lead to a variety of less substituted, but still potentially persistent and toxic, chlorinated aromatic intermediates.

Degradation of DDT: The microbial degradation of DDT is a slow process that can proceed through several pathways. hilarispublisher.comnih.gov Under anaerobic conditions, DDT is often reductively dechlorinated to form DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). hilarispublisher.com Another major and very persistent metabolite is DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), which is typically formed through dehydrochlorination. hilarispublisher.comwikipedia.org Further degradation of these primary metabolites can occur, leading to compounds such as DDMU (2,2-bis(p-chlorophenyl)-1-chloroethylene) and ultimately to simpler aromatic structures like 4-chlorobenzoic acid. While these pathways produce various chlorinated aromatic molecules, the specific formation of Benzene, 1-chloro-4-(1-phenylethyl)- as a degradation product of DDT is not explicitly documented in the provided search results.

Degradation of PCBs: PCBs are a group of 209 different congeners that degrade slowly in the environment. Microbial degradation of PCBs often involves an initial dioxygenase attack, which is more effective on congeners with fewer chlorine atoms. This process can lead to the formation of chlorinated benzoic acids. Ligninolytic fungi are also capable of transforming PCBs, producing hydroxylated PCBs (OH-PCBs), chlorobenzyl alcohols, and chlorobenzaldehydes as intermediates. mdpi.com As with DDT, the degradation of PCBs results in a variety of chlorinated aromatic byproducts, but the direct formation of Benzene, 1-chloro-4-(1-phenylethyl)- is not specified in the available literature.

The following table summarizes some of the known degradation products of DDT and PCBs.

| Parent Pollutant | Degradation Process | Key Intermediate Products |

| DDT | Reductive Dechlorination (anaerobic) | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) hilarispublisher.com |

| Dehydrochlorination | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) wikipedia.org | |

| Further Degradation | 2,2-bis(p-chlorophenyl)-1-chloroethylene (DDMU), 4-chlorobenzoic acid | |

| PCBs | Microbial Dioxygenase Attack | Chlorobenzoic acids |

| Fungal Transformation | Hydroxylated PCBs (OH-PCBs), Chlorobenzyl alcohols, Chlorobenzaldehydes mdpi.com | |

| Photodegradation | 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid, hydroxy-trichlorobiphenyls |

Advanced Research Applications and Methodological Development

Development of Novel Synthetic Routes and Reaction Methodologies

The synthesis of asymmetrically substituted diarylalkanes like Benzene (B151609), 1-chloro-4-(1-phenylethyl)-, is a focal point for methodological innovation in organic chemistry. While direct synthetic routes for this specific compound are not extensively detailed in readily available literature, its synthesis can be inferred from established methodologies for structurally similar compounds.

A plausible and common strategy involves the Friedel-Crafts alkylation. This reaction would typically involve the reaction of (1-chloroethyl)benzene (B1265384) with benzene in the presence of a Lewis acid catalyst, or the reaction of 4-chlorotoluene (B122035) with styrene (B11656). However, Friedel-Crafts alkylations are often prone to issues like polyalkylation and carbocation rearrangements, which can lead to a mixture of products.

More modern and selective methods are continually being developed. For instance, the synthesis of the related unsaturated analogue, 1-Chloro-4-(1-phenylvinyl)benzene (B99306), has been achieved with a 75% yield via a photoredox-catalyzed reaction using 4-chlorobenzophenone (B192759) as a starting material. The subsequent reduction of the vinyl group in this precursor would yield the target compound, Benzene, 1-chloro-4-(1-phenylethyl)-. This two-step approach, involving a modern catalytic reaction followed by a standard reduction, highlights the evolution of synthetic strategies toward greater efficiency and selectivity.

Other established reaction types for creating the carbon skeleton of such molecules include:

Heck Coupling: This cross-coupling reaction could potentially be used to form the bond between the two aromatic rings, though it is more commonly used for creating vinyl linkages.

Wittig Reaction: This reaction could be employed to create a double bond, which would then be hydrogenated to the ethyl bridge.

The table below summarizes various synthetic methodologies that could be adapted for the synthesis of Benzene, 1-chloro-4-(1-phenylethyl)- or its precursors, based on data for related compounds.

| Methodology | Typical Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Friedel-Crafts Alkylation | (1-Chloroethyl)benzene, Benzene, AlCl₃ | Cost-effective, scalable | Low selectivity, polyalkylation |

| Photoredox Catalysis + Reduction | 4-Chlorobenzophenone -> Precursor -> H₂/Pd | High yield for precursor, mild conditions | Multi-step process |

| Heck Coupling + Reduction | 4-Chlorostyrene, Phenylboronic acid, Pd(OAc)₂ | High yield, good for small scale | Multi-step process, cost of catalyst |

| Wittig Reaction + Reduction | Phosphonium ylide, Aldehyde/Ketone | Versatile for C=C bond formation | Stoichiometric byproducts, multi-step |

Investigation of Intermolecular Interactions (e.g., π-π interactions in related compounds)

The structure of Benzene, 1-chloro-4-(1-phenylethyl)-, containing two phenyl rings, makes it a candidate for studying intermolecular forces, specifically π-π stacking interactions. These non-covalent interactions are crucial in fields ranging from materials science to medicinal chemistry, influencing crystal packing, molecular recognition, and ligand-target binding. nih.govnih.gov

Research on related substituted aromatic systems provides insight into the potential interactions of this compound. The traditional view that substituents tune π-π interactions by polarizing the aromatic ring has been challenged by computational studies suggesting that direct interactions between the substituents and the opposing aromatic ring are more significant. nih.gov

In the case of Benzene, 1-chloro-4-(1-phenylethyl)-, several types of π-π stacking geometries could be envisioned:

Parallel Displaced: This is a common, electrostatically favorable arrangement where the aromatic rings are parallel but offset from one another. wikipedia.org

T-shaped (or edge-to-face): In this geometry, the positively charged edge (hydrogens) of one ring interacts with the negatively charged face (π-electron cloud) of the other. wikipedia.org

Sandwich: This face-to-face arrangement is generally electrostatically repulsive but can be observed. wikipedia.org

The presence of the chlorine atom, an electron-withdrawing group, on one of the rings is expected to influence the nature and strength of these interactions. Studies on other systems have shown that electron-withdrawing groups can lead to a notable increase in the stability of aromatic interactions. researchgate.net Furthermore, the relative position of substituents on the interacting rings has a profound impact on the strength of the stacking, suggesting that direct interaction between a substituent and the other aromatic ring is a key factor. nih.govresearchgate.net The flexible ethyl linker allows the two aromatic rings to adopt various conformations, which would further modulate the strength and type of the intramolecular and intermolecular π-π interactions.

Role as a Chemical Intermediate in Complex Organic Synthesis

Substituted aromatic hydrocarbons like Benzene, 1-chloro-4-(1-phenylethyl)- are valuable as chemical intermediates in the synthesis of more complex molecules. The presence of multiple functional handles—the two distinct aromatic rings and the reactive chlorine atom—allows for a variety of subsequent chemical transformations.

The chlorinated phenyl ring is particularly useful. The chlorine atom can be substituted by other functional groups through nucleophilic aromatic substitution reactions or serve as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of amines, ethers, cyano groups, and other carbon-based substituents, dramatically increasing molecular complexity. For instance, the related compound 1-chloro-4-(chloromethyl)benzene is used as an intermediate in the synthesis of pharmaceuticals and dyes. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.